4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-1-cyclopropyl-2-pyrrolidinone hydrochloride . The InChI code is 1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H .Physical And Chemical Properties Analysis
The compound is known to be a powder . It has a molecular weight of 176.65 . The storage temperature is room temperature .Scientific Research Applications
Enantiomer Synthesis and Antibacterial Properties
- Rosen et al. (1988) developed asymmetric syntheses for the enantiomers of a quinolonecarboxylic acid class antibacterial agent containing 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. The S-(+) enantiomer demonstrated greater in vitro and in vivo activity against aerobic and anaerobic bacteria, suggesting clinical significance (Rosen et al., 1988).
Geometry Studies in Antifolate Drugs
- Hunt et al. (1980) conducted crystallographic and molecular-orbital studies on antifolate drugs, emphasizing the flexibility of amino groups, including those similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, which could influence enzyme binding (Hunt et al., 1980).
Role in Synthesis of Biologically Active Compounds
- Fedoseev et al. (2015) described the synthesis of compounds containing a 5-hydroxylactam fragment, present in structures of many biologically active compounds. These include inhibitors of HIV-1 integrase, tyrosine kinase, telomerase, and others, indicating a broad application of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride in medicinal chemistry (Fedoseev et al., 2015).
α-Amino Acids Decarboxylation
- Hashimoto et al. (1986) demonstrated a method for the decarboxylation of α-amino acids, producing corresponding amino compounds. This process, involving compounds structurally related to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, has implications in synthetic chemistry (Hashimoto et al., 1986).
Hydrophobic Interactions in Proteins
- Lawson et al. (1984) utilized a compound similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride to model protein interiors. Their study provides insights into the role of hydrophobic interactions in protein stabilization (Lawson et al., 1984).
Organocatalysts in Asymmetric Michael Additions
- Ruiz-Olalla et al. (2015) synthesized homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride, to catalyze asymmetric Michael additions of ketones to nitroalkenes. This research highlights the use of such compounds in catalysis (Ruiz-Olalla et al., 2015).
Synthesis of Cyclopentanedicarboxylic Amino Acid
- Battistini et al. (2004) achieved the enantioselective synthesis of a novel cyclopentanedicarboxylic amino acid using a method that involved compounds structurally similar to 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride. This synthesis is significant in the study of L-glutamic acid analogues (Battistini et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHWDRHZNHGFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride | |
CAS RN |
1351647-51-2 | |
Record name | 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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